N-[(2R)-3-(4-amino-3-fluorophenyl)-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]propanamide
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Overview
Description
N-[(2R)-3-(4-amino-3-fluorophenyl)-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an amino group, a fluorophenyl group, and a piperazine ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-3-(4-amino-3-fluorophenyl)-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]propanamide typically involves multiple steps. One common method includes the following steps:
Formation of the Fluorophenyl Intermediate:
Piperazine Ring Formation: The piperazine ring is formed through a cyclization reaction involving the appropriate precursors.
Amide Bond Formation: The final step involves the formation of the amide bond between the piperazine ring and the fluorophenyl intermediate using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2R)-3-(4-amino-3-fluorophenyl)-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium iodide, acetone as a solvent.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[(2R)-3-(4-amino-3-fluorophenyl)-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2R)-3-(4-amino-3-fluorophenyl)-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the piperazine ring and fluorophenyl group but lacks the amide bond.
Methylammonium lead halide: Although structurally different, it shares some functional group similarities.
Uniqueness
N-[(2R)-3-(4-amino-3-fluorophenyl)-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H25FN4O2 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[(2R)-3-(4-amino-3-fluorophenyl)-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C17H25FN4O2/c1-3-16(23)20-15(11-12-4-5-14(19)13(18)10-12)17(24)22-8-6-21(2)7-9-22/h4-5,10,15H,3,6-9,11,19H2,1-2H3,(H,20,23)/t15-/m1/s1 |
InChI Key |
LUDZMXDZQLEVIP-OAHLLOKOSA-N |
Isomeric SMILES |
CCC(=O)N[C@H](CC1=CC(=C(C=C1)N)F)C(=O)N2CCN(CC2)C |
Canonical SMILES |
CCC(=O)NC(CC1=CC(=C(C=C1)N)F)C(=O)N2CCN(CC2)C |
Origin of Product |
United States |
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